molecular formula C10H13Cl2N3O B1479181 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one CAS No. 2091119-34-3

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one

Cat. No. B1479181
CAS RN: 2091119-34-3
M. Wt: 262.13 g/mol
InChI Key: LJYOXSRISHWWMD-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one” has a molecular formula of C10H13Cl2N3O . It has an average mass of 262.136 Da and a monoisotopic mass of 261.043579 Da .

Scientific Research Applications

Synthesis and Chemistry of Pyrazolines

The compound under discussion falls into the broader category of pyrazoline and imidazole derivatives, which have been extensively studied for their unique chemical properties and synthetic applications. Baumstark et al. (2013) reviewed contributions to the synthesis and chemistry of hexasubstituted pyrazolines, emphasizing the development of synthetic routes that provide key starting materials for the synthesis of highly substituted pyrazolines. Such derivatives have been utilized in the facile synthesis of hexasubstituted cyclopropanes and as effective oxygen-atom transfer reagents, highlighting their versatility in synthetic organic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been identified as a privileged heterocycle in drug discovery, displaying a broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. Cherukupalli et al. (2017) outlined the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, revealing significant biological properties alongside structure-activity relationship (SAR) studies. This underscores the potential of such compounds in the development of drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Organocatalysis in Heterocyclic Synthesis

Heterocyclic compounds, including those derived from pyrazines and imidazoles, serve as foundational elements in the majority of pharmaceuticals and drug-candidate molecules. Organocatalytic approaches have been explored for the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds that underscores the importance of incorporating pyrazine and imidazole fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. This review by Lipunova et al. (2018) provides insights into the luminescent properties and applications of these heterocycles in photo- and electroluminescence, illustrating their potential in the development of advanced materials (Lipunova et al., 2018).

properties

IUPAC Name

2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c1-2-7(11)10(16)14-3-4-15-8(12)5-13-9(15)6-14/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYOXSRISHWWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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